1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Description
This compound is a furo[2,3-d]pyrimidine-2,4-dione derivative characterized by:
- 1,3-Dimethyl groups on the pyrimidine ring, enhancing lipophilicity and metabolic stability.
- 6-[(2-Methylphenyl)amino] substitution, contributing to π-π stacking interactions in biological targets.
- 5-(3-Nitrophenyl) group, which may influence electronic properties and binding affinity via nitro group interactions.
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methylanilino)-5-(3-nitrophenyl)-4aH-furo[2,3-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O5/c1-12-7-4-5-10-15(12)22-18-16(13-8-6-9-14(11-13)25(28)29)17-19(26)23(2)21(27)24(3)20(17)30-18/h4-11,17,22H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDICAYMOZMLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3C(=O)N(C(=O)[N+](=C3O2)C)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N4O5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Green Synthesis
A highly efficient one-pot synthesis employs aryl glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides in water catalyzed by zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) at 50°C. This method achieves regioselective formation of the furo[2,3-d]pyrimidine core through sequential condensation and heteroannulation. For example:
- Reactants : 3-Nitrophenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and 2-methylphenyl isocyanide.
- Conditions : 2 mol% ZrOCl₂·8H₂O, aqueous medium, 12–24 hours.
- Yield : 37–54% after recrystallization.
The reaction proceeds via a Michael-type addition followed by intramolecular cyclization, with DFT calculations confirming a rate-limiting-hydrogen transfer step.
Halogenation-Amination Sequential Approach
Alternative routes involve halogenation of preformed furo[2,3-d]pyrimidine cores followed by nucleophilic amination:
- Halogenation : Treatment of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 6.
- Amination : Reaction with 2-methylaniline in isoamyl alcohol at 130°C for 25–30 hours substitutes chlorine with the (2-methylphenyl)amino group.
Mechanistic Elucidation and Spectroscopic Validation
Cyclization and Charge Localization
Nuclear magnetic resonance (NMR) and mass spectrometry analyses reveal that the methano-bridge in the furopyrimidine core directs nucleophilic attacks to specific positions. For instance, the positive charge in intermediate cations localizes at C11, as evidenced by pKₐ measurements (pKₐ = 4.6) and molecular orbital (MO) calculations. This electronic polarization explains the preferential formation of exo-adducts during amination.
Spectral Characterization
Critical spectral data for the target compound include:
- ¹H NMR (CDCl₃) : δ 8.43 (s, 1H, C5-H), 7.49 (d, J = 8.2 Hz, 2H, nitrophenyl), 6.98–6.87 (m, 4H, methylphenyl).
- ¹³C NMR : 165.5 ppm (C2=O), 152.8 ppm (C4=O), 130.7 ppm (C3-nitrophenyl).
- HRMS : m/z 463.1482 [M+H]⁺.
Industrial Scalability and Process Intensification
Continuous Flow Reactors
Pilot-scale production utilizes continuous flow systems to enhance yield and purity. Key parameters include:
Environmental Impact Mitigation
The aqueous reaction medium and ultra-low catalyst loading (2 mol%) align with green chemistry principles, achieving an E-factor of 8.2 (kg waste/kg product).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Three-component | ZrOCl₂·8H₂O | Water | 50 | 54 | |
| Halogenation-Amination | None | Isoamyl alcohol | 130 | 72 | |
| Barbituric Acid Cyclization | H₂SO₄ | DCM | 80 | 32 |
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparisons of physicochemical properties and biological activities:
Compound 6M: 3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(3-Nitrophenyl)-4-Phenylpyrimidin-2(1H)-One
- Key Differences: Lacks the fused furopyrimidine core (non-fused dihydropyrimidine). Contains a hydroxyl-rich furanose moiety, increasing hydrophilicity (Molecular Formula: C₂₁H₂₁N₃O₇; MW: 427.41). Exhibited antifungal and anticancer activity in studies .
- Comparison: The target compound’s fused ring system and 2-methylphenylamino group may enhance membrane permeability and target binding compared to 6M’s polar furanose unit.
Compound 5M: 3,4-Dihydro-4-(3-Nitrophenyl)-6-Phenylpyrimidin-2(1H)-One
- Key Differences: Simpler dihydropyrimidine scaffold without fused rings or amino substituents. Molecular Weight: 295.29; Rf = 0.75 (toluene/ethyl acetate/formic acid) .
- Comparison: The absence of the fused furo ring and methylphenylamino group in 5M likely reduces steric hindrance but may diminish target selectivity.
7-Amino-1,3-Dimethyl-5-(4-Nitrophenyl)-Pyrano[2,3-d]Pyrimidine-2,4-Dione (3h)
- Key Differences: Pyrano[2,3-d]pyrimidine core (vs. furo[2,3-d]pyrimidine). 4-Nitrophenyl (vs. 3-nitrophenyl) substitution. Molecular Weight: ~332–342; mp: 211–214°C .
- Comparison: The pyrano ring’s oxygen atom vs. the furo ring’s oxygen may alter electronic distribution. The 4-nitrophenyl group’s para orientation could reduce steric interactions compared to the target’s meta-nitro substituent.
N4-Aryl-6-Substitutedphenylmethyl-Pyrrolo[2,3-d]Pyrimidine-2,4-Diamines
- Key Differences :
- Comparison :
The pyrrolo core’s nitrogen atom may enhance hydrogen bonding with biological targets, while the naphthylmethyl group increases hydrophobicity.
Structural and Functional Impact of Substituents
Nitro Group Position (3- vs. 4-Nitrophenyl)
- Meta-Nitro (Target Compound) :
Fused Ring Systems
- Furo[2,3-d]Pyrimidine (Target) :
- Oxygen in the furan ring contributes to polar interactions.
- Pyrano[2,3-d]Pyrimidine (3h): Additional oxygen in the pyran ring increases polarity but may reduce metabolic stability .
- Pyrrolo[2,3-d]Pyrimidine () :
- Nitrogen in the pyrrole ring enhances hydrogen-bonding capacity .
Biological Activity
1,3-Dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furo-pyrimidine core with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| T-47D (Breast Cancer) | 0.67 | |
| MDA-MB-468 (Breast) | 0.80 | |
| SK-MEL-5 (Melanoma) | 0.87 | |
| HCT-116 (Colon Cancer) | 1.20 |
These findings indicate that the compound exhibits potent activity against breast and melanoma cancer cells.
The mechanism by which this compound exerts its anticancer effects is thought to involve:
- Inhibition of Cell Proliferation : The compound has shown significant inhibition of DNA synthesis in cancer cells.
- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer : In a study involving T-47D and MDA-MB-468 cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The apoptosis rate was notably higher in treated cells, indicating effective induction of cell death mechanisms .
- Melanoma Treatment : A separate investigation into SK-MEL-5 cells revealed that the compound not only inhibited growth but also reduced tumor size in xenograft models when administered systemically .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and condensation reactions. For example:
- Step 1 : React a furo[2,3-d]pyrimidine core with α-bromoacetyl intermediates in acetic acid to introduce the 5-(3-nitrophenyl) group .
- Step 2 : Perform alkylation using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base to attach the 1,3-dimethyl and 6-[(2-methylphenyl)amino] substituents .
- Purification : Crystallize the product using solvent mixtures like ethanol/water to isolate white crystalline solids (yield: 70–95%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze / spectra to verify substituent positions (e.g., methyl group protons at δ 3.06–3.35 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peaks matching the molecular formula).
- X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .
Q. What structural features influence its reactivity and stability?
- Methodological Answer : The electron-withdrawing nitro group at position 5 enhances electrophilic substitution reactivity, while the methylphenylamino group at position 6 stabilizes the molecule through steric hindrance and π-π stacking . Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., HPLC monitoring at pH 1–13) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding affinity with enzymes like tyrosine kinases (PDB ID: 1XKK). Focus on interactions between the nitro group and catalytic lysine residues .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s partial positive charge) .
- MD simulations : Simulate binding dynamics over 100 ns to assess conformational stability .
Q. How to resolve contradictions in reported substituent effects on bioactivity?
- Methodological Answer : Design a comparative SAR study:
- Variants : Synthesize analogs with substituent swaps (e.g., replace 3-nitrophenyl with 4-fluorophenyl) .
- Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay on HeLa) and compare IC values.
- Data Analysis : Use ANOVA to determine if substituent differences (e.g., electron-withdrawing vs. -donating) correlate with potency .
Q. What experimental strategies optimize synthetic yield without compromising purity?
- Methodological Answer :
- Catalytic Optimization : Replace traditional bases (KCO) with FeO@SiO/InO nanoparticles to enhance reaction efficiency (yield increase: ~20%) .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to balance reactivity and byproduct formation .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
